[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
説明
The compound 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin-2-yl core substituted with a 1,3-benzodioxol-5-yl group at position 4 and a 2,4-dimethylphenyl methanone moiety.
特性
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c1-15-7-9-18(16(2)11-15)24(26)23-13-25(17-8-10-20-21(12-17)30-14-29-20)19-5-3-4-6-22(19)31(23,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSWSOWSYQLIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule notable for its structural features that suggest significant biological activity. This compound incorporates a benzodioxole moiety and a benzothiazine core, both of which are recognized for their pharmacological potential. The unique combination of these structural elements may enhance its biological properties compared to other compounds.
Structural Characteristics
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C23H19N2O5S
- Molecular Weight: 437.5 g/mol
- Structural Features:
- Benzodioxole moiety: Known for antioxidant and anti-inflammatory properties.
- Benzothiazine core: Associated with antimicrobial and anticancer activities.
Biological Activity Overview
Preliminary studies indicate that compounds structurally similar to 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit a range of biological activities including:
- Antimicrobial Activity: Compounds with benzothiazine structures have shown efficacy against various bacterial strains.
- Anticancer Properties: Similar derivatives have been investigated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects: The presence of the benzodioxole moiety suggests potential anti-inflammatory activity.
Antimicrobial Activity
A study conducted on benzothiazine derivatives demonstrated that modifications in the structure significantly influenced antimicrobial potency. The specific arrangement of functional groups in the compound under investigation may enhance its interaction with microbial targets, potentially leading to increased efficacy against resistant strains .
Anticancer Activity
Research has indicated that benzothiazine derivatives can induce apoptosis in cancer cells. In vitro studies have shown that compounds similar to 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Anti-inflammatory Mechanisms
The anti-inflammatory potential of benzodioxole-containing compounds has been documented in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation . The specific interactions of this compound with inflammatory mediators remain an area for further exploration.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Contains benzothiazole ring | Antimicrobial, anticancer |
| Benzodioxole Derivatives | Contains benzodioxole moiety | Antioxidant, anti-inflammatory |
| 2-Aminobenzothiazoles | Amino group on benzothiazole | Anticancer, antiviral |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues of Benzothiazine Derivatives
2.1.1. 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- Structural Differences : The 4-butylphenyl group replaces the 1,3-benzodioxol-5-yl substituent, introducing a linear alkyl chain instead of an oxygenated aromatic ring. This modification increases lipophilicity (logP ~4.5) compared to the target compound (estimated logP ~3.8) .
- Physicochemical Properties : Molecular weight = 417.52 g/mol; higher hydrophobicity due to the butyl group.
- Biological Relevance : Alkyl chains may enhance membrane penetration but reduce solubility in aqueous media .
2.1.2. {4-[4-(Dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone
- Structural Differences: A dimethylamino group and fluorine atom are introduced at the 4-phenyl and 6-positions of the benzothiazine, respectively. The dimethylamino group enhances basicity (pKa ~8.5), while fluorine increases electronegativity and metabolic stability .
- Physicochemical Properties: Molecular weight = ~460 g/mol; improved solubility in acidic environments due to protonation of the dimethylamino group.
- Biological Relevance : Fluorination often reduces oxidative metabolism, extending half-life in vivo .
2.1.3. 2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenyl-ethanone
- Structural Differences: A hydroxy group at position 4 and an ethanone linker replace the methanone and 1,3-benzodioxol groups. The hydroxy group enables hydrogen bonding, enhancing interaction with polar targets .
- Physicochemical Properties : Molecular weight = 422.44 g/mol; lower logP (~2.9) due to the hydroxy group.
- Biological Relevance : Hydroxy-substituted benzothiazines exhibit anti-inflammatory activity in preclinical models .
Methanone-Containing Analogues
2.2.1. (2,4-Dimethylphenyl)(4-methylphenyl)methanone
- Structural Differences: A simpler methanone lacking the benzothiazine core. The 2,4-dimethylphenyl and 4-methylphenyl groups mirror the substituents in the target compound .
- Physicochemical Properties : Molecular weight = 224.3 g/mol; boiling point = 340°C; density = 1.036 g/cm³.
- Applications : Used as a UV stabilizer in polymers, highlighting the photostability imparted by methyl groups .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Research Findings and Implications
- 1,1-Dioxide Group: Enhances solubility but may increase susceptibility to hydrolysis compared to non-sulfonated benzothiazines .
- Methanone Variations: The 2,4-dimethylphenyl group optimizes steric hindrance without excessive hydrophobicity, contrasting with simpler methanones used industrially .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone?
- Methodology :
- Step 1 : Condensation of 1,3-benzodioxol-5-yl precursors with benzothiazine derivatives under reflux conditions using anhydrous solvents (e.g., toluene or ethanol) and catalytic bases like piperidine .
- Step 2 : Oxidation of sulfur in the benzothiazine ring using H₂O₂ or KMnO₄ to achieve the 1,1-dioxido moiety .
- Step 3 : Friedel-Crafts acylation to attach the 2,4-dimethylphenyl group, employing AlCl₃ as a Lewis acid catalyst .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Analytical Techniques :
- X-ray crystallography for unambiguous confirmation of the 1,4-benzothiazine-dioxido core and substituent geometry .
- ¹H/¹³C NMR to verify aromatic proton environments and substituent integration (e.g., 2,4-dimethylphenyl methyl groups at δ ~2.3 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ adducts) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- In vitro screening :
- Receptor binding assays (e.g., GABAₐ or serotonin receptors) due to structural similarities to benzodiazepine derivatives .
- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Antioxidant activity via DPPH radical scavenging, given the redox-active benzodioxol moiety .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., sulfone oxidation) be studied computationally?
- Computational Tools :
- Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) to model electron transfer during sulfone oxidation .
- Transition state analysis using Gaussian software to identify rate-limiting steps in Friedel-Crafts acylation .
- Solvent effects : Polarizable continuum models (PCM) to optimize reaction conditions .
Q. How to resolve contradictions in reported pharmacological data (e.g., variable receptor affinity)?
- Strategies :
- Meta-analysis of IC₅₀ values across studies to identify assay-dependent variability (e.g., cell type, incubation time) .
- Molecular docking (AutoDock Vina) to compare binding poses in receptor subtypes .
- In vivo models (e.g., zebrafish or murine) to validate selectivity and bioavailability .
Q. What computational approaches are recommended for predicting photophysical properties?
- Methods :
- TD-DFT to simulate UV-Vis spectra and assign electronic transitions (e.g., π→π* in benzodioxol) .
- Fluorescence quantum yield calculations using reference standards (e.g., quinine sulfate) .
- Solvatochromism studies to assess polarity-dependent emission shifts .
Q. How to address challenges in crystallizing the compound for structural studies?
- Optimization :
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to improve crystal growth .
- Temperature gradients : Slow cooling from 50°C to 4°C to enhance lattice formation .
- Additive trials : Introduce co-crystallization agents (e.g., crown ethers) to stabilize π-π stacking .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Reagents
| Intermediate | Role | Reference |
|---|---|---|
| 1,3-Benzodioxol-5-yl precursor | Benzodioxol donor | |
| 4H-1,4-Benzothiazine | Core scaffold | |
| 2,4-Dimethylbenzoyl chloride | Acylating agent |
Table 2 : Computational Software for Mechanistic Studies
| Software | Application | Reference |
|---|---|---|
| Gaussian 16 | DFT optimization, TD-DFT | |
| AutoDock Vina | Molecular docking | |
| Mercury (CCDC) | Crystal structure analysis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
